molecular formula C16H15Cl2NO3S B3127728 3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 338424-13-8

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B3127728
CAS No.: 338424-13-8
M. Wt: 372.3 g/mol
InChI Key: STSWFTBGZGCHTD-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C16H15Cl2NO3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfinyl chloride with 4-chloroaniline to form an intermediate sulfinamide. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl and hydroxyl groups play a crucial role in its reactivity and binding affinity. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenesulfinyl chloride
  • 4-chloroaniline
  • 2-hydroxy-2-methylpropanoic acid

Uniqueness

3-(4-chlorobenzenesulfinyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorinated aromatic rings and sulfinyl group make it particularly versatile in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfinyl-2-hydroxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-16(21,10-23(22)14-8-4-12(18)5-9-14)15(20)19-13-6-2-11(17)3-7-13/h2-9,21H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSWFTBGZGCHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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